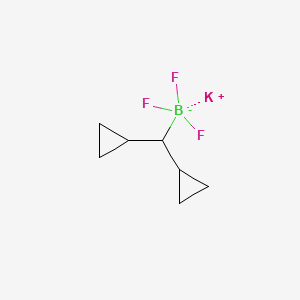
3-Ethynylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynylpiperidin-3-ol: is a compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The compound this compound is particularly interesting due to its unique structural features, which include an ethynyl group and a hydroxyl group attached to the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the condensation of piperidone with vinylacetylene, followed by hydrogenation to yield the desired product . The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the addition of the ethynyl group.
Industrial Production Methods: Industrial production of 3-Ethynylpiperidin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 3-ethynylpiperidin-3-one.
Reduction: Formation of 3-ethylpiperidin-3-ol.
Substitution: Formation of 3-ethynylpiperidin-3-halide or 3-ethynylpiperidin-3-amine.
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethynylpiperidin-3-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound is explored for its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 3-Ethynylpiperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, piperidine derivatives have been shown to interact with ion channels and neurotransmitter receptors, affecting signal transduction pathways . The exact molecular targets and pathways involved depend on the specific derivative and its structural modifications.
Comparación Con Compuestos Similares
Piperidine: The parent compound, which lacks the ethynyl and hydroxyl groups.
3-Ethylpiperidin-3-ol: A similar compound where the ethynyl group is replaced with an ethyl group.
3-Hydroxypiperidine: A compound with only the hydroxyl group attached to the piperidine ring.
Uniqueness: 3-Ethynylpiperidin-3-ol is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The ethynyl group introduces a degree of unsaturation, making the compound more reactive in certain chemical reactions. The hydroxyl group enhances its solubility and potential for hydrogen bonding, which can influence its interaction with biological targets .
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
3-ethynylpiperidin-3-ol |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)4-3-5-8-6-7/h1,8-9H,3-6H2 |
Clave InChI |
DBXPMYBFLSIFHQ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCCNC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)













